2-Chloro-6-(trifluoromethyl)benzyl bromide
Overview
Description
2-Chloro-6-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of a benzene ring substituted with bromomethyl, chloro, and trifluoromethyl groups The molecular formula of this compound is C8H6BrClF3, and it has a molecular weight of approximately 27349 g/mol
Mechanism of Action
Target of Action
It’s known that similar compounds can target the respiratory system .
Mode of Action
Benzylic halides, a group to which this compound belongs, typically react via free radical reactions . The bromine atom in the molecule can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .
Biochemical Pathways
Benzylic halides are known to participate in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its boiling point (2140±350 °C) and density (1663±006 g/cm3) may influence its pharmacokinetic behavior .
Result of Action
It’s known that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)benzyl bromide. For instance, contact with water can liberate toxic gas . Therefore, the compound should be handled in a well-ventilated area or outdoors .
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The bromomethyl group in 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or modification of protein function .
Cellular Effects
The effects of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism. Additionally, 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene has been shown to affect the function of ion channels and transporters, impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that modify enzyme function. Additionally, the trifluoromethyl group in 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene enhances its lipophilicity, facilitating its interaction with lipid membranes and membrane-bound proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene has been associated with persistent oxidative stress and alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene can induce significant toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the overall metabolic flux and levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene within cells and tissues are influenced by its lipophilic nature. The compound can readily diffuse across lipid membranes and accumulate in lipid-rich compartments. It may also interact with specific transporters and binding proteins that facilitate its cellular uptake and distribution. The localization of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene within cells can impact its biological activity and function .
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene is primarily within lipid membranes and organelles such as the endoplasmic reticulum and mitochondria. The compound’s lipophilicity allows it to integrate into membrane structures, where it can interact with membrane-bound proteins and influence their function. Additionally, post-translational modifications and targeting signals may direct 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene to specific cellular compartments, affecting its activity and role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 1-chloro-3-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)benzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)benzyl bromide has several scientific research applications:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring trifluoromethyl groups for enhanced bioactivity and metabolic stability.
Agrochemicals: It can be utilized in the development of pesticides and herbicides due to its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it suitable for the synthesis of advanced materials, including polymers and coatings with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethyl)benzene
- 2-Chloro-1-(trifluoromethyl)benzene
- 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene
Uniqueness
2-Chloro-6-(trifluoromethyl)benzyl bromide is unique due to the combination of bromomethyl, chloro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various chemical syntheses. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is particularly advantageous in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQANOAIVKWIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590642 | |
Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-26-1 | |
Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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